molecular formula C3H3IN2 B3154656 1-Iodo-1H-imidazole CAS No. 78124-07-9

1-Iodo-1H-imidazole

Cat. No.: B3154656
CAS No.: 78124-07-9
M. Wt: 193.97 g/mol
InChI Key: SPGPGBWICPNRSN-UHFFFAOYSA-N
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Description

1-Iodo-1H-imidazole is an organic compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions

Mechanism of Action

Target of Action

1-Iodo-1H-imidazole, also known as 1-iodoimidazole, is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can modulate inflammatory responses or suppress tumor growth

Biochemical Pathways

Given the diverse biological activities of imidazole derivatives, it’s likely that 1-iodoimidazole affects multiple pathways . These could include pathways related to bacterial or fungal growth, inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis . The downstream effects of these pathway alterations would depend on the specific pathway and the context in which 1-iodoimidazole is used.

Pharmacokinetics

Imidazole itself is known to be highly soluble in water and other polar solvents , which could influence the bioavailability of 1-iodoimidazole

Result of Action

Given the diverse biological activities of imidazole derivatives, it’s likely that 1-iodoimidazole has a wide range of effects at the molecular and cellular levels . These could include inhibiting the growth of bacteria or fungi, modulating inflammatory responses, suppressing tumor growth, and more . The specific effects would depend on the context in which 1-iodoimidazole is used.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-1H-imidazole can be synthesized through several methods. One common approach involves the iodination of imidazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an aqueous or organic solvent under mild conditions. Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of iodine and the imidazole precursor in the presence of a suitable solvent and catalyst. The reaction conditions are optimized to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted imidazole derivatives.

    Oxidation Reactions: The compound can be oxidized to form imidazole-1-carboxylic acid or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can yield imidazole or other reduced forms.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

  • Substituted imidazole derivatives
  • Imidazole-1-carboxylic acid
  • Reduced imidazole derivatives

Scientific Research Applications

1-Iodo-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving imidazole derivatives.

    Medicine: this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    1-Bromo-1H-imidazole: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and applications.

    1-Chloro-1H-imidazole: Contains a chlorine atom, leading to variations in chemical behavior and uses.

    1-Fluoro-1H-imidazole: The presence of a fluorine atom imparts unique properties, making it useful in different contexts.

Uniqueness: 1-Iodo-1H-imidazole is unique due to the presence of the iodine atom, which significantly influences its reactivity and interaction with other molecules. This makes it particularly valuable in applications requiring strong halogen interactions, such as in medicinal chemistry and material science.

Properties

IUPAC Name

1-iodoimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2/c4-6-2-1-5-3-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGPGBWICPNRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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